Bicyclo[3.3.1]nonan-3-amine hydrochloride
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Overview
Description
Bicyclo[3.3.1]nonan-3-amine hydrochloride is a chemical compound with the CAS Number: 19388-64-8 . It has a molecular weight of 175.7 . The IUPAC name for this compound is bicyclo [3.3.1]nonan-3-amine hydrochloride .
Synthesis Analysis
The synthesis of unsaturated bicyclo[3.3.1]nonane derivatives has been studied . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17N.ClH/c10-9-5-7-2-1-3-8 (4-7)6-9;/h7-9H,1-6,10H2;1H . This provides a standardized digital representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Wagner-Meerwein Rearrangements
Research by Hartmann (1969) explored the stereo-specific rearrangements of epimeric amines leading to the formation of exo-alcohols in the Bicyclo[3.3.1]nonane series through desamination processes. This study underscores the compound's utility in facilitating specific stereochemical outcomes in organic synthesis Hartmann, 1969.
Synthesis and Reactivity
Jefford et al. (1973) and Kadzyauskas et al. (1980) demonstrated the synthetic applications of Bicyclo[3.3.1]nonan-3-amine hydrochloride derivatives through halocarbenes and reductive amination, respectively. These studies provide insights into the compound's reactivity and its potential for creating diverse molecular architectures Jefford, Burger, & Delay, 1973; Kadzyauskas, Malinauskene, Butkus, & Zefirov, 1980.
Structural and Conformational Studies
Fernández et al. (1995) conducted a structural and conformational analysis of amides derived from Bicyclo[3.3.1]nonan-3-amine, revealing insights into the stereochemical preferences and conformational stability of these compounds Fernández, Huertas, Gálvez, Server-Carrió, Martínez-Ripoll, & Bellanato, 1995.
Photochemical and Ring-Expansion Studies
Kato et al. (1970) and Takeuchi et al. (1988) explored the photochemistry and ring-expansion reactions involving Bicyclo[3.3.1]nonan-3-amine derivatives, respectively. These studies illustrate the compound's utility in photochemical transformations and its potential in constructing complex bicyclic structures Kato, Miyamoto, Kawanisi, & Nozaki, 1970; Takeuchi, Ikai, Yoshida, & Tsugeno, 1988.
Safety and Hazards
The safety information for Bicyclo[3.3.1]nonan-3-amine hydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Many derivatives of bicyclo[331]nonane have been found to be attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
Biochemical Pathways
It is known that the bicyclo[331]nonane moiety is predominant in most biologically active natural products .
Result of Action
Many derivatives of bicyclo[331]nonane have been found to be potent anticancer entities .
Properties
IUPAC Name |
bicyclo[3.3.1]nonan-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-9-5-7-2-1-3-8(4-7)6-9;/h7-9H,1-6,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIRTIOQDFPMSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CC(C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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